(3,4-Dimethoxyphenyl)(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone
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Description
(3,4-Dimethoxyphenyl)(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H28N6O3 and its molecular weight is 448.527. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications of Similar Compounds
Drug Metabolism and Pharmacokinetics : Studies often focus on understanding how complex molecules are metabolized in the body. For instance, research on L-735,524, a potent HIV-1 protease inhibitor, involves analyzing its metabolites in human urine. This type of research is crucial for developing effective therapeutic agents with optimal safety profiles (Balani et al., 1995).
Toxicological Studies : Complex molecules may also be subject to toxicological studies to evaluate their safety. Research involving the detection of carcinogenic heterocyclic amines in human urine exemplifies how scientific inquiries can assess environmental or dietary exposure to potentially harmful compounds (Ushiyama et al., 1991).
Pharmacodynamics and Mechanisms of Action : Investigating the mechanisms through which molecules exert their biological effects is another area of interest. For example, studies on arylpiperazine derivatives explore their anxiolytic effects, shedding light on potential therapeutic uses for anxiety disorders (Kędzierska et al., 2019).
Environmental and Occupational Exposure Assessments : Research sometimes focuses on the exposure of individuals to complex chemicals in their environment or workplace. For instance, the study on occupational hypersensitivity to isothiazolinone derivatives highlights the importance of identifying and mitigating risks associated with chemical exposure (Pazzaglia et al., 1996).
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c1-16-7-8-25-21(13-16)28-22-15-23(27-17(2)26-22)29-9-11-30(12-10-29)24(31)18-5-6-19(32-3)20(14-18)33-4/h5-8,13-15H,9-12H2,1-4H3,(H,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDTTYMIFKBETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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